molecular formula C15H22O2 B2418958 Volvalerenic acid A CAS No. 1247014-34-1

Volvalerenic acid A

Cat. No.: B2418958
CAS No.: 1247014-34-1
M. Wt: 234.339
InChI Key: BBGNZFMMXLMZRC-OLZOCXBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of volvalerenic acid A involves the extraction from the roots of Valeriana officinalis var. latifolia. The process typically includes the use of solvents such as chloroform to isolate the compound from the plant material . The detailed synthetic routes and specific reaction conditions for laboratory synthesis are not widely documented, but the extraction process is a critical step in obtaining the compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods as used in laboratory settings, with scaling up of the process to handle larger quantities of plant material. The use of advanced extraction techniques such as supercritical fluid extraction could be employed to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: Volvalerenic acid A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the functional groups present in the compound.

    Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s structure and properties.

    Substitution: Replacing one functional group with another, which can lead to the formation of derivatives with different biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Volvalerenic acid A has several scientific research applications, including:

Mechanism of Action

Volvalerenic acid A exerts its effects primarily through the modulation of the human serotonin transporter (SERT). It acts as a potent inhibitor of SERT, affecting the reuptake of serotonin in the brain . This modulation can influence mood, behavior, and memory, making it a compound of interest in neuropharmacology. Additionally, it may interact with other molecular targets and pathways involved in neurotransmission and neuroprotection .

Properties

IUPAC Name

(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNZFMMXLMZRC-DXKAXRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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